2,4-Dihydroxy-3-{3-[(2S,4aS,8S)-8-methyl-3-methylidene-7-oxo-1,3,4,7,8,8a-hexahydro-2H-2,4a-ethanonaphthalen-8-yl]propanamido}benzoic acid
Description
Platencin is a diterpenoid antibiotic isolated from Streptomyces platensis MA7339, discovered in a soil sample from Mallorca, Spain . It belongs to a novel class of natural products with a unique carbocyclic framework composed of a bicyclo[2.2.2]octane system linked to a 3-amino-2,4-dihydroxybenzoic acid moiety . Platencin exhibits potent broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), with minimum inhibitory concentrations (MICs) of 1 μg/mL and <0.06 μg/mL, respectively . Its mechanism involves dual inhibition of fatty acid biosynthesis enzymes FabF (elongation) and FabH (initiation), distinguishing it from the structurally related platensimycin, which selectively targets FabF .
Structure
2D Structure
3D Structure
Properties
CAS No. |
869898-86-2 |
|---|---|
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2,4-dihydroxy-3-[3-[(1S,5S,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17?,23-,24+/m0/s1 |
InChI Key |
DWUHGPPFFABTIY-KMVHLTCXSA-N |
Isomeric SMILES |
C[C@@]1(C2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |
Canonical SMILES |
CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |
Appearance |
Light tan solid |
Synonyms |
3-[[3-[(2S,8S)-1,3,4,7,8,8aR-hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4aS-ethanon-aphthalen-8-yl]-1-oxopropyl]amino]-2,4-dihydroxy-benzoic acid |
Origin of Product |
United States |
Preparation Methods
Precursor Incorporation and Labeling Studies
Biosynthetic investigations using isotopically labeled precursors revealed that platencin’s C17 tricyclic enone acid derives from the non-mevalonate terpenoid pathway (methylerythritol phosphate pathway), while its 3-amino-2,4-dihydroxybenzoic acid moiety originates from pyruvate and phosphoenolpyruvate via the tricarboxylic acid cycle. Sodium [1-¹³C]- and [2-¹³C]acetate feeding experiments in S. platensis MA7327 demonstrated:
Enzymatic Assembly and Gene Cluster Manipulation
The ptn gene cluster in S. platensis MA7339 encodes polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), and tailoring enzymes responsible for platencin assembly. Key findings include:
-
Inactivation of the regulatory gene ptnR1 increased platencin titers 50-fold by derepressing biosynthetic operons.
-
Hybrid PKS-NRPS systems catalyze cyclization of the tricyclic core, followed by oxidative decarboxylation to form the enone moiety.
Chemical Synthesis of Platencin
First-Generation Racemic Synthesis
The inaugural racemic synthesis of platencin (±)-1 (Nicolaou et al., 2009) established a radical-based strategy for constructing the tricyclic enone:
Retrosynthetic Analysis
Key Steps and Challenges
-
Radical Cascade : Xanthate 9a underwent Bu₃SnH-mediated radical cyclization at 80°C to form [3.2.1] bicycle 10 , albeit with <50% yield due to competing side reactions.
-
Aldol Condensation : Knoevenagel reaction of ketoaldehyde 6 with Meldrum’s acid introduced the exocyclic olefin, requiring careful pH control to prevent epimerization.
Cobalt-Catalyzed Diels–Alder Reaction
Nicolaou’s asymmetric route leveraged a cobalt(III)-salen complex (32 ) to construct the quaternary stereocenter (Table 1):
| Entry | Dienophile | Catalyst (mol%) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 30 | 5 | 25 | 85 | 75 |
| 5 | 31 | 5 | 0 | 92 | 93 |
| 7 | 31 | 0.1 | 0 | 97 | 96 |
Table 1 : Optimization of asymmetric Diels–Alder reaction for enone 5 synthesis.
Switching to dienophile 31 (R = TMSE) improved enantioselectivity (93% ee) and yield (92%) at 0°C. Reducing catalyst loading to 0.1 mol% maintained efficiency (97% yield, 96% ee), underscoring the reaction’s robustness.
Reductive Rearrangement
A one-pot sequence transformed [3.2.1] bicyclic ketone 10 into [2.2.2] enone 5 :
-
Luche Reduction : CeCl₃·7H₂O/NaBH₄ selectively reduced the ketone to alcohol 17 .
-
Acid-Mediated Cyclization : TFA induced cyclization via a ketal intermediate, yielding tricyclic enone 5 in 78% overall yield.
Strategic Optimizations in Synthesis
Protecting Group Engineering
Replacing tert-butyldimethylsilyl (TBS) with trimethylsilylethyl (TMSE) groups streamlined deprotection:
Radical Cascade Improvements
Second-generation routes employed hydrazone 12 instead of xanthate 9a for radical initiation:
-
Advantages : Higher solubility in Et₂O, facilitating -40°C reactions.
-
Yield Increase : Radical cyclization efficiency rose from 45% to 68%.
Comparative Analysis of Biosynthetic vs. Synthetic Approaches
Table 2 : Strengths and limitations of platencin production methods .
Chemical Reactions Analysis
Types of Reactions: Platencin undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels-Alder reaction and aldol condensation are key steps in its synthesis .
Common Reagents and Conditions:
Oxidation: Thallium (III) nitrate or hypervalent iodines in the presence of an appropriate alcohol.
Reduction: Stereoselective hydrogenation.
Substitution: Organocatalytic approaches and radical reductive elimination.
Major Products: The major products formed from these reactions include the tricyclic core structure of platencin and its derivatives .
Scientific Research Applications
Antibacterial Properties
Platencin exhibits strong antibacterial activity against a range of Gram-positive pathogens, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant enterococci (VRE)
- Mycobacterium tuberculosis
Research indicates that platencin operates through a unique mechanism by inhibiting two key enzymes in fatty acid synthesis: FabF and FabH. This dual inhibition is crucial as it targets bacterial lipid biosynthesis, which is essential for cell membrane integrity and function .
Table 1: Comparison of Inhibitory Activity Against Key Enzymes
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Platencin | FabF | 4.58 |
| Platencin | FabH | 9.17 |
| Platensimycin | FabF | 0.29 |
| Platensimycin | FabH | 247 |
This table highlights that while platencin is less effective against FabF compared to platensimycin, it shows superior activity against FabH, indicating its potential as a complementary therapeutic agent in combating resistant bacterial strains .
Pharmacological Insights
The pharmacokinetic properties of platencin present both challenges and opportunities. While it has shown promising in vitro efficacy and low toxicity profiles, further studies are needed to enhance its bioavailability and therapeutic index in clinical settings . The compound's structural characteristics—specifically its tetracyclic unit—contribute to its unique mechanism of action and potential for further chemical modification to improve efficacy .
Research and Development
Recent advancements in microbial genomics have facilitated deeper insights into the biosynthesis of platencin and related compounds. Researchers have employed CRISPR-Cas9 technology to engineer strains of S. platensis for enhanced production of platencin, paving the way for more sustainable and efficient manufacturing processes .
Future Perspectives
Given the rising threat of antibiotic resistance, the exploration of natural products like platencin is increasingly critical. Its unique mode of action not only offers a pathway for developing new antibiotics but also inspires further research into natural product chemistry and microbial metabolism .
Case Study: Platencin Against MRSA
A notable case study involved testing platencin's efficacy against clinical isolates of MRSA. In vitro assays demonstrated that platencin inhibited MRSA growth at concentrations that were non-toxic to human cells. This finding supports the compound's potential as a therapeutic option for treating infections caused by resistant strains .
Mechanism of Action
Platencin exerts its antibacterial effects by inhibiting the bacterial fatty acid synthesis pathway. It targets and inhibits the elongation-condensing enzymes FabF and FabH, which are essential for fatty acid biosynthesis in bacteria . This inhibition disrupts the production of fatty acids, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Platensimycin
- Structural Differences : Platencin lacks the tetracyclic ether-bridged [3.2.1] motif of platensimycin, featuring a simpler tricyclic carbocyclic core .
- Mechanistic Differences : Platensimycin selectively inhibits FabF (IC₅₀ = 0.13 µg/mL), while platencin exhibits dual inhibition of FabF (IC₅₀ = 1.95 µg/mL) and FabH (IC₅₀ = 3.91 µg/mL) .
- Biological Activity : Platencin shows comparable in vivo efficacy to platensimycin but requires higher doses (100–150 μg/h vs. 50–100 μg/h in mouse models) due to reduced serum stability .
2.1.2 Natural Congeners
- Platencin A1–A15 : Glucosylated derivatives (e.g., platencin A12–A15) exhibit reduced antibacterial activity (MIC >64 μg/mL for S. aureus), highlighting the necessity of the free benzoic acid group for potency .
- Platensic Acid and Methylplatensinoate: These lack the carbocyclic core and show negligible activity (MIC >64 μg/mL), underscoring the importance of the bicyclo[2.2.2]octane system .
Mechanistic Comparison with Other FAS-II Inhibitors
| Compound | Target Enzymes | IC₅₀ (Enzyme Inhibition) | MIC (MRSA, μg/mL) | Key Structural Features |
|---|---|---|---|---|
| Platencin | FabF + FabH | 1.95 µg/mL (FabF) | 1.0 | Bicyclo[2.2.2]octane, benzoic acid |
| 3.91 µg/mL (FabH) | ||||
| Platensimycin | FabF | 0.13 µg/mL (FabF) | 0.5 | Tetracyclic ether, benzoic acid |
| Thiolactomycin | FabF + FabH | ~100 µM (FabF/FabH) | 32 | Thiolactone ring |
| Cerulenin | FabF | 0.1 µg/mL (FabF) | 8 | Epoxyketone |
Key Observations :
- Platencin’s dual inhibition reduces resistance risk, as mutations in both FabF and FabH are required for evasion .
- The absence of platencin’s ether bridge reduces FabF affinity (5.9-fold lower than platensimycin) but enhances FabH binding (4.1-fold higher) via hydrophobic interactions with residues like Trp32 and Ile154 .
Pharmacokinetic and Toxicity Profiles
Biological Activity
Platencin is a natural antibiotic compound derived from the bacterium Streptomyces platensis. It has garnered significant attention due to its unique mechanism of action and potent antibacterial properties, particularly against Gram-positive bacteria, including drug-resistant strains. This article delves into the biological activity of platencin, exploring its mechanisms, efficacy, and relevant research findings.
Platencin was discovered through a high-throughput screening of over 250,000 natural product extracts aimed at identifying inhibitors of the fatty acid biosynthesis pathway in bacteria. It functions primarily as a dual inhibitor of two key enzymes in this pathway: FabF and FabH , which are essential for lipid elongation and initiation, respectively .
Chemical Structure
The chemical structure of platencin features a unique ketolide portion that distinguishes it from its congener platensimycin. Both compounds share a similar structural motif but differ in their hydrophobic characteristics, influencing their biological activity .
Antibacterial Efficacy
Platencin exhibits broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 |
| Vancomycin-resistant Enterococcus faecium (VREF) | <0.06 |
| Streptococcus pneumoniae | 4.0 |
These values indicate that platencin is particularly effective against resistant strains, making it a promising candidate for further development in antibiotic therapies .
In Vivo Studies
In vivo efficacy studies using mouse models have demonstrated that platencin effectively reduces bacterial load without significant toxicity. Continuous infusion models showed that it can effectively manage infections caused by S. aureus with no observable adverse effects on the host .
Comparative Studies with Platensimycin
While both platencin and platensimycin target the fatty acid biosynthesis pathway, their inhibitory potencies differ significantly:
| Compound | FabF IC50 (μM) | FabH IC50 (μM) |
|---|---|---|
| Platencin | 1.95 | 3.91 |
| Platensimycin | 0.048 | 67 |
The data suggests that while platensimycin is a more potent inhibitor of FabF, platencin's dual inhibition strategy may confer advantages in terms of reducing the potential for bacterial resistance .
Resistance Mechanisms
Research indicates that mutations in the fabH gene can confer resistance to antibiotics targeting FabF and FabH, highlighting the need for ongoing studies to understand resistance mechanisms better . The dual-target approach of platencin may mitigate this risk by increasing the likelihood that at least one target remains susceptible.
Q & A
Q. What are the key structural features of Platencin that contribute to its antibiotic activity?
To identify critical structural motifs, researchers should employ structure-activity relationship (SAR) studies combined with spectroscopic analysis (e.g., NMR, X-ray crystallography) and microbiological assays against Gram-positive bacteria. For example, the tricyclic core and ketolide moieties are essential for FabH/FabF inhibition . Comparative studies with analogs lacking these features can isolate functional groups responsible for activity.
Q. What experimental methods are used to characterize newly synthesized Platencin analogs?
Characterization requires multi-step validation :
Q. How can researchers design a scalable route for Platencin’s total synthesis?
Prioritize modular synthesis with robust intermediates. For example, Nicolaou’s route uses a radical-mediated cyclization to construct the tricyclic core, while Liu et al. optimized ring-closing metathesis for yield improvement . Key steps should be tested under varying conditions (solvent, catalyst loading) to identify scalable protocols.
Advanced Research Questions
Q. How can contradictions in reported synthetic yields of Platencin’s intermediates be resolved?
Contradictions often arise from differences in reaction conditions or analytical methods . Researchers should:
- Replicate protocols from conflicting studies (e.g., radical cyclization vs. Pd-catalyzed coupling ).
- Use standardized purity assays (e.g., internal calibration for HPLC).
- Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enhance reproducibility .
Q. What strategies mitigate stereochemical challenges during asymmetric synthesis of Platencin?
- Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry at C5 and C12 .
- Catalytic asymmetric reactions : Enantioselective aldol reactions with proline-derived organocatalysts .
- Post-synthetic modifications : Enzymatic resolution of racemic intermediates .
Q. How do researchers validate Platencin’s mechanism of action when conflicting biological data exist?
- Target engagement assays : Use in vitro FabH/FabF enzyme inhibition assays with isotopic labeling .
- Resistance studies : Compare activity against wild-type vs. FabH/FabF-mutant bacterial strains .
- Omics integration : Transcriptomic/proteomic profiling of treated bacteria to identify off-target effects .
Q. What computational tools are effective for optimizing Platencin’s bioavailability?
- Molecular dynamics simulations : Predict membrane permeability using lipid bilayer models .
- QSAR modeling : Correlate logP values and polar surface area with in vivo pharmacokinetic data .
- Docking studies : Map interactions between Platencin and FabH/FabF binding pockets to guide derivatization .
Methodological Guidelines
- Experimental design : Follow PICOT framework (Population: bacterial strains; Intervention: synthetic route; Comparison: existing antibiotics; Outcome: MIC values; Timeframe: 6–12 months) .
- Data reporting : Adhere to Beilstein Journal guidelines for supplementary materials (e.g., crystallographic data in CIF format) .
- Conflict resolution : Use funnel plots or sensitivity analysis to address heterogeneity in meta-studies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
